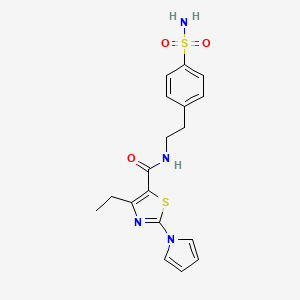![molecular formula C23H19ClN4OS2 B2923947 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216405-53-6](/img/structure/B2923947.png)
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C24H24ClN3O3S2 . It is a derivative of the tetrahydrothieno[2,3-c]pyridine nucleus .
Molecular Structure Analysis
The molecular structure of this compound involves a tetrahydrothieno[2,3-c]pyridine nucleus . The C-3-position of this nucleus plays an essential role in the biological activity of the compound .Wissenschaftliche Forschungsanwendungen
5-LOX Inhibitor Potential
The compound has been suggested for further structure optimization and in-depth studies as a possible 5-lipoxygenase (5-LOX) inhibitor . 5-LOX is an enzyme that plays a key role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions like asthma and allergies. Inhibiting 5-LOX can be a therapeutic strategy for treating such inflammatory diseases.
Antimicrobial Activity
Some derivatives of the compound have shown promising antimicrobial potential . This suggests that the compound could be used in the development of new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria.
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel compounds with potential therapeutic applications. The detailed synthesis process involves various reagents and conditions, indicating its versatility in chemical transformations .
Chemical Structure Analysis
The compound’s chemical structure has been analyzed, providing insights into its properties, spectra, and potential interactions with other molecules . This information is vital for researchers looking to modify or utilize the compound in various scientific applications.
Molecular Formula and Mass
The molecular formula and average mass of the compound have been determined, which are essential for identifying the compound and understanding its behavior in different chemical environments .
Chemical Database Inclusion
The compound is listed in chemical databases, which implies its recognition and potential utility in the scientific community. Researchers can access detailed information about the compound, including its molecular structure and related compounds .
Potential for Optimization
The high binding energy of the compound suggests that it has significant potential for further optimization, which could lead to the development of more effective therapeutic agents .
Commercial Availability
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibitcollagen prolyl-4-hydroxylase , an enzyme involved in collagen biosynthesis
Biochemical Pathways
If this compound indeed targets collagen prolyl-4-hydroxylase, it would affect the collagen biosynthesis pathway . This could lead to a decrease in collagen production, impacting various biological processes that rely on collagen, such as tissue repair and wound healing.
Eigenschaften
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS2.ClH/c24-12-17-16-10-11-27(13-15-6-2-1-3-7-15)14-20(16)30-22(17)26-21(28)23-25-18-8-4-5-9-19(18)29-23;/h1-9H,10-11,13-14H2,(H,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGCONASAAQVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C#N)CC5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(1H-Indole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2923864.png)
![4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2923865.png)
![N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide](/img/structure/B2923866.png)
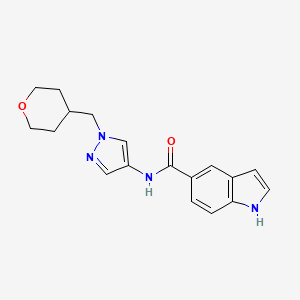

![2,3-dimethyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2923869.png)
![N-(3-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2923873.png)
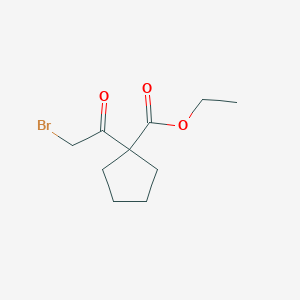
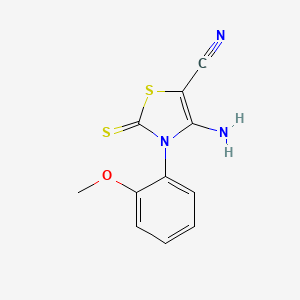
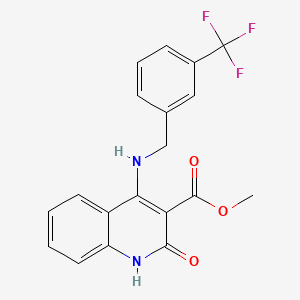

![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2923885.png)

